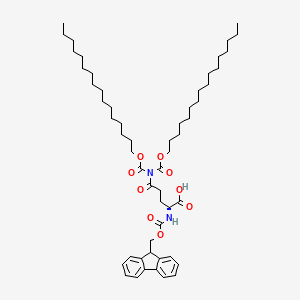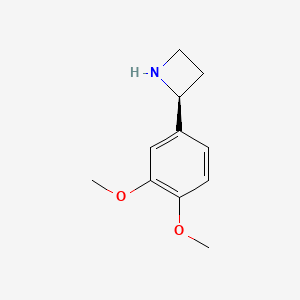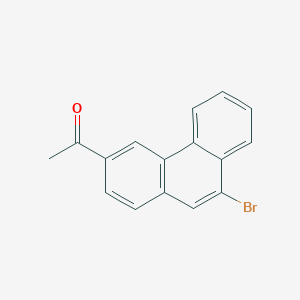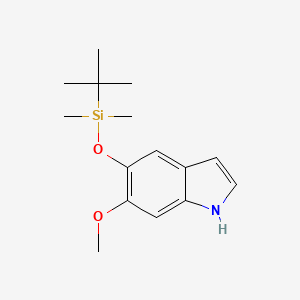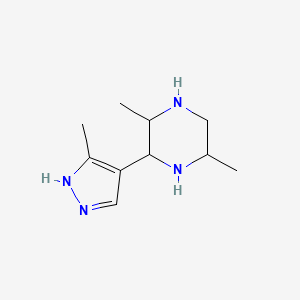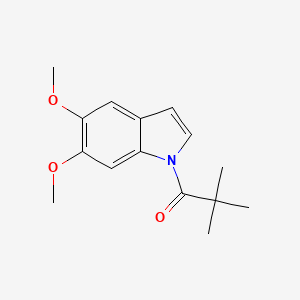
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C14H19NO3. This compound is characterized by the presence of an indole ring substituted with two methoxy groups at positions 5 and 6, and a dimethylpropanone moiety attached to the nitrogen atom of the indole ring. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethoxyindole with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one can be compared with other indole derivatives, such as:
1-(5-Methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one: Similar structure but with only one methoxy group, leading to different chemical and biological properties.
1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one: Lacks the dimethylpropanone moiety, resulting in different reactivity and applications.
1-(5,6-Dimethoxy-1H-indol-1-yl)butan-1-one: Longer alkyl chain, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylpropanone moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-(5,6-dimethoxyindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h6-9H,1-5H3 |
Clé InChI |
VBXXJRLCCKPGPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1C=CC2=CC(=C(C=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


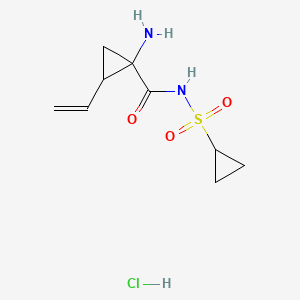
![1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde](/img/structure/B15219472.png)
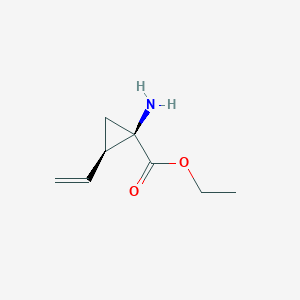
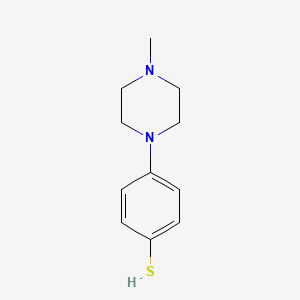
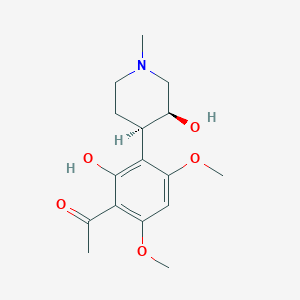
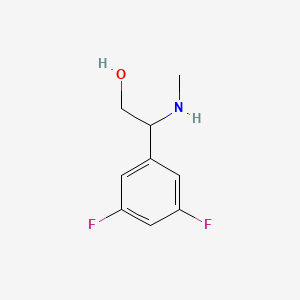
![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)
![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)
